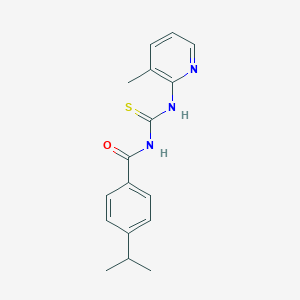![molecular formula C18H18IN3O2S B251737 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide, also known as IMB-1, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various studies, especially in the field of cancer research.
作用机制
The mechanism of action of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is not fully understood. However, it is believed that 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide exerts its anti-cancer effects by targeting specific signaling pathways that are crucial for cancer cell growth and survival. For example, 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer. 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide may also induce apoptosis in cancer cells by activating specific pathways that trigger cell death.
Biochemical and Physiological Effects:
3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been found to have anti-inflammatory effects. It has also been shown to inhibit the growth of bacteria and fungi. These findings suggest that 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide could have potential applications in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is its specificity towards cancer cells. 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been shown to selectively target cancer cells, leaving normal cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of using 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide in lab experiments is its complex synthesis process. This makes it difficult to produce large quantities of the compound for use in studies.
未来方向
There are several future directions for the study of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. One area of research could be the development of more efficient synthesis methods for 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide. This would make it easier to produce large quantities of the compound for use in studies. Another area of research could be the optimization of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide for use in cancer therapy. This could involve the development of more potent derivatives of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide or the combination of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide with other anti-cancer agents. Finally, the study of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide could be expanded to other areas of research, such as inflammation and infectious diseases.
合成方法
The synthesis of 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves a series of chemical reactions that result in the formation of the final compound. The method of synthesis is complex and requires expertise in organic chemistry. The detailed synthesis process is beyond the scope of this paper, but it involves the use of various reagents and solvents to produce the final product.
科学研究应用
3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential in cancer research. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In one study, 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide could inhibit the growth of lung cancer cells by blocking the PI3K/Akt/mTOR pathway. These findings suggest that 3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide could be a potential candidate for the development of cancer therapeutics.
属性
分子式 |
C18H18IN3O2S |
|---|---|
分子量 |
467.3 g/mol |
IUPAC 名称 |
3-iodo-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18IN3O2S/c19-14-3-1-2-13(12-14)17(23)21-18(25)20-15-4-6-16(7-5-15)22-8-10-24-11-9-22/h1-7,12H,8-11H2,(H2,20,21,23,25) |
InChI 键 |
RTOSMEBGGCVEJU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)




![2-[(3-Methoxy-2-naphthoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251671.png)
![2-{[(3-Methylbutanoyl)carbamothioyl]amino}benzamide](/img/structure/B251672.png)
![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)